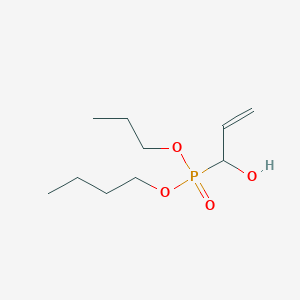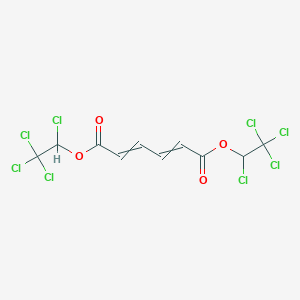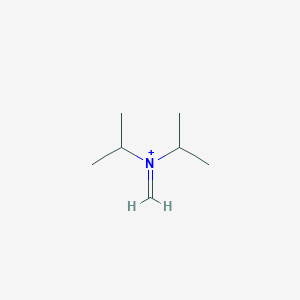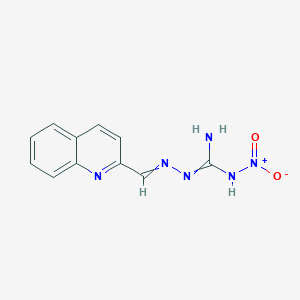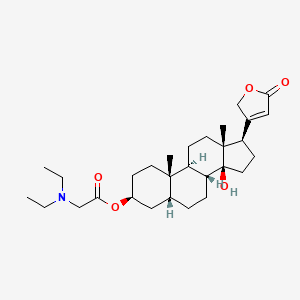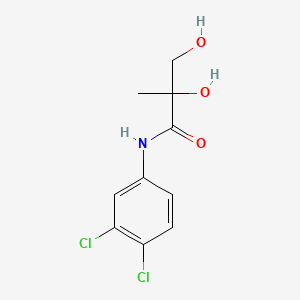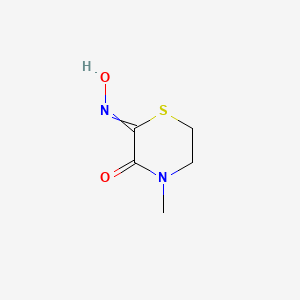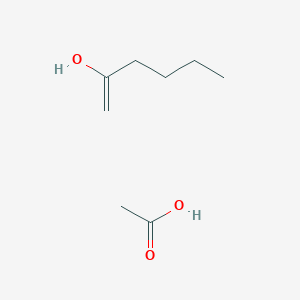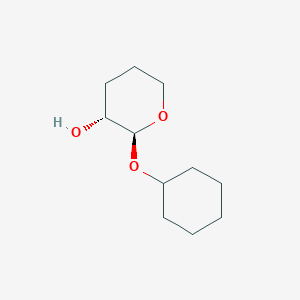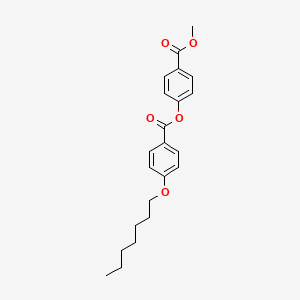
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a heptyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Methoxycarbonyl)phenol and 4-(Heptyloxy)benzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Hydrolysis: The major products are 4-(Methoxycarbonyl)phenol and 4-(Heptyloxy)benzoic acid.
Reduction: The major product is 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzyl alcohol.
Substitution: The major products depend on the specific substitution reaction, such as nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenyl benzoate
- 4-(Heptyloxy)benzoic acid
- 4-(Methoxycarbonyl)phenyl 4-(methoxy)benzoate
Uniqueness
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate is unique due to the presence of both methoxycarbonyl and heptyloxy groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
53146-71-7 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-4-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
LJDPRVSNHAVBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



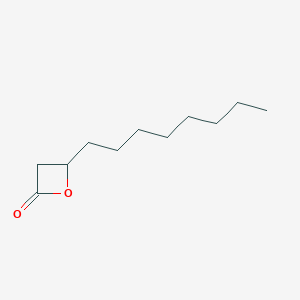
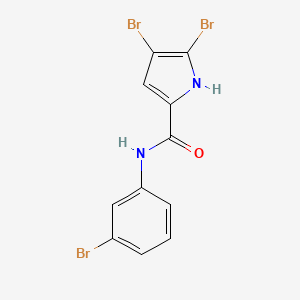
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)
